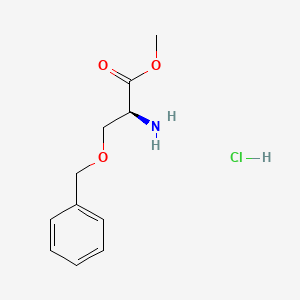

H-Ser(Bzl)-Ome,hcL

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

methyl (2S)-2-amino-3-phenylmethoxypropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-14-11(13)10(12)8-15-7-9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDHSAWHYRXHQJP-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(COCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](COCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19525-87-2 | |

| Record name | H-Ser(Bzl)-Ome,hcL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

O-Benzyl-L-serine methyl ester hydrochloride CAS number 19525-87-2

An In-Depth Technical Guide to O-Benzyl-L-serine methyl ester hydrochloride (CAS 19525-87-2)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of O-Benzyl-L-serine methyl ester hydrochloride, a critical serine derivative for researchers and professionals in peptide synthesis and pharmaceutical development. We will delve into its synthesis, characterization, core applications, and safe handling, moving beyond simple data recitation to explain the underlying chemical principles and strategic considerations in its use.

Introduction: The Strategic Importance of a Doubly Protected Serine

O-Benzyl-L-serine methyl ester hydrochloride is a derivative of the non-essential amino acid L-serine.[1][] Its value in synthetic chemistry stems from the strategic protection of two of its three reactive functional groups: the side-chain hydroxyl group and the C-terminal carboxylic acid.

-

Side-Chain Protection: The hydroxyl group of serine is reactive and can cause unwanted side reactions during peptide coupling. It is protected here as a benzyl ether (Bzl) . The Bzl group is notably stable under a variety of conditions but can be removed via catalytic hydrogenation (e.g., H₂/Pd), making it an excellent choice in many synthetic strategies.[3]

-

C-Terminus Protection: The carboxylic acid is protected as a methyl ester (OMe) . This prevents the carboxyl group from reacting during the formation of a peptide bond at the N-terminus. The methyl ester can be saponified (hydrolyzed with a base) when the free carboxylate is required.

-

N-Terminus Availability: The α-amino group remains as a free amine, protonated in the hydrochloride salt form. This makes the molecule ready for nucleophilic attack, typically in amide bond formation, once neutralized.

-

Hydrochloride Salt: The compound is supplied as a hydrochloride salt, which enhances its stability, crystallinity, and ease of handling compared to the free base, which can be an oil and less stable.[4]

This "ready-to-couple" configuration, with orthogonal protection on the side chain and C-terminus, makes it a versatile and efficient building block in complex organic synthesis.[5][]

Physicochemical and Spectroscopic Characterization

Precise identification and purity assessment are paramount. The key properties of O-Benzyl-L-serine methyl ester hydrochloride are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 19525-87-2 | [4][5][7] |

| Molecular Formula | C₁₁H₁₅NO₃·HCl | [4][5][] |

| Molecular Weight | 245.71 g/mol | [4][5][] |

| Appearance | White to off-white powder/crystal | [4][5][] |

| Melting Point | 150 - 152 °C | [4][5][7] |

| Optical Rotation | [α]D²⁰ = +4 ± 2º (c=3 in MeOH) | [4][5] |

| Storage | 0 - 8 °C, away from moisture | [5][7][8] |

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the material is a critical first step in any experiment. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

Protocol: ¹H NMR Characterization

-

Sample Preparation: Dissolve ~5-10 mg of O-Benzyl-L-serine methyl ester hydrochloride in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Acquisition: Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 or 500 MHz).

-

Analysis: The resulting spectrum should be consistent with the structure. Key signals must be identified and their integration must correspond to the number of protons.

Table 2: Representative ¹H NMR (500 MHz, DMSO-d₆) Signal Interpretation

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~8.7 | Broad singlet | 3H | -NH₃⁺ | The acidic protons of the ammonium salt, often broad. |

| ~7.3-7.4 | Multiplet | 5H | Phenyl H | Aromatic protons of the benzyl protecting group. |

| ~4.6 | Singlet | 2H | -O-CH₂ -Ph | Methylene protons of the benzyl group. |

| ~4.3 | Triplet | 1H | α-CH | The chiral proton on the serine backbone. |

| ~3.8 | Doublet of doublets | 2H | β-CH₂ | The two diastereotopic protons adjacent to the ether oxygen. |

| ~3.7 | Singlet | 3H | -O-CH₃ | Protons of the methyl ester protecting group. |

Note: Exact chemical shifts can vary based on solvent and concentration. The presence and correct integration of all these signals provide high confidence in the material's identity. Further analysis by IR spectroscopy would show characteristic C=O (ester) and N-H (ammonium) stretches, while mass spectrometry would confirm the molecular weight of the parent ion.[9]

Synthesis Pathway and Rationale

The synthesis of O-Benzyl-L-serine methyl ester hydrochloride from L-serine is a classic example of protecting group chemistry. The goal is to selectively modify the hydroxyl and carboxyl groups while leaving the amine untouched for later reactions.

The benzyl ether on the serine side chain offers different deprotection chemistry compared to the tert-butyl (tBu) group commonly used in Fmoc synthesis. [3]This orthogonality is key for complex syntheses, such as creating branched or cyclic peptides where specific protecting groups need to be removed while others remain intact. [10][11]

Intermediate for Novel Therapeutics

Beyond peptides, this compound serves as a chiral building block for a wide range of pharmaceuticals. [4]The protected serine scaffold allows for selective modification at the N-terminus, opening pathways to novel enzyme inhibitors, neuroprotective agents, and other complex molecular architectures where the stereochemistry of the serine backbone is crucial. [][12]

Safety, Handling, and Storage

As a laboratory chemical, proper handling is essential to ensure user safety and maintain the integrity of the compound.

-

Personal Protective Equipment (PPE): Always wear safety goggles conforming to EN166 (EU) or NIOSH (US) standards, chemical-resistant gloves, and a lab coat. [13]* Handling: Avoid dust formation. Use in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [8][13]* Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 0-8 °C. [5][7]* First Aid:

-

In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move the person into fresh air.

-

If ingested: Rinse mouth with water. [13]* Stability: The compound is stable under recommended storage conditions. Avoid strong oxidizing agents. Hazardous decomposition products upon combustion may include carbon oxides, nitrogen oxides, and hydrogen chloride gas. [8][13]

-

Conclusion

O-Benzyl-L-serine methyl ester hydrochloride is more than just a serine derivative; it is a strategically designed synthetic tool. Its pre-protected side chain and C-terminus, combined with an available N-terminus, provide an efficient and reliable building block for constructing complex peptides and pharmaceutical molecules. A thorough understanding of its properties, the rationale behind its synthesis, and its role in orthogonal protection schemes empowers researchers to leverage its full potential in advancing drug discovery and biochemical research.

References

- SBS Genetech. (2022, October 6). Mastering Protecting Groups in Peptide Synthesis. Pept... - SBS Genetech.

- Biosynth. Protecting Groups in Peptide Synthesis.

- Protecting Groups in Peptide Synthesis: A Detailed Guide.

- Miranda, L. P., & Mezo, A. R. (2010). Protecting Groups in Peptide Synthesis. PubMed.

- Wikipedia. Protecting group.

- Chem-Impex. O-Benzyl-L-serine methyl ester hydrochloride.

- ACS Publications. (2019, March 11). Enantioselective Synthesis of α-Substituted Serine Derivatives via Cu-Catalyzed Oxidative Desymmetrization of 2-Amino-1,3-diols. Organic Process Research & Development.

- ResearchGate.

- Chem-Impex. N-Benzyl-O-benzyl-L-serine methyl ester hydrochloride.

- ChemicalBook. o-benzyl-l-serine methyl ester hydrochloride(19525-87-2) 1 h nmr.

- BOC Sciences. O-Benzyl-L-serine methyl ester hydrochloride - (CAS 19525-87-2) - Amino Acids.

- Echemi.

- Neta Scientific. 16328-5G | ChemImpex O-Benzyl-L-serine methyl ester hydrochloride; 98% (HPLC); 19525-87-2; MFCD00191312.

- Tokyo Chemical Industry. O-Benzyl-L-serine Methyl Ester Hydrochloride 19525-87-2.

- TCI America. (2018, July 6).

- Wikipedia. Serine.

- Sigma-Aldrich. O-Benzyl-L-serine methyl ester hydrochloride | 19525-87-2.

- Benchchem.

- BOC Sciences. Serine: Definition, Structure, Benefits, Types and Uses.

- ResearchGate. (PDF)

- AAPPTec.

- PubMed. (2020). Synthesis of Branched Peptides via a Side-Chain Benzyl Ester.

Sources

- 1. Serine - Wikipedia [en.wikipedia.org]

- 3. peptide.com [peptide.com]

- 4. netascientific.com [netascientific.com]

- 5. chemimpex.com [chemimpex.com]

- 7. O-Benzyl-L-serine methyl ester hydrochloride | 19525-87-2 [sigmaaldrich.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. O-BENZYL-L-SERINE METHYL ESTER HYDROCHLORIDE(19525-87-2) 1H NMR [m.chemicalbook.com]

- 10. biosynth.com [biosynth.com]

- 11. Synthesis of Branched Peptides via a Side-Chain Benzyl Ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

- 13. echemi.com [echemi.com]

H-Ser(Bzl)-Ome,hcL molecular weight and formula

An In-depth Technical Guide to H-Ser(Bzl)-OMe·HCl (O-Benzyl-L-serine methyl ester hydrochloride)

Abstract

This technical guide provides a comprehensive overview of O-Benzyl-L-serine methyl ester hydrochloride, commonly abbreviated as H-Ser(Bzl)-OMe·HCl. As a pivotal amino acid derivative, this compound serves as a fundamental building block in the field of peptide chemistry and drug development. This document delineates its core physicochemical properties, explores the strategic importance of its protecting groups, and details its application in synthetic methodologies. Authored for researchers, scientists, and professionals in drug development, this guide synthesizes technical data with practical, field-proven insights to facilitate its effective use in the laboratory.

Core Molecular and Physicochemical Profile

H-Ser(Bzl)-OMe·HCl is the hydrochloride salt of the L-serine derivative where the side-chain hydroxyl group is protected by a benzyl ether and the carboxyl group is protected as a methyl ester. This dual protection strategy is instrumental for its application in controlled, stepwise peptide synthesis.

The fundamental properties of H-Ser(Bzl)-OMe·HCl are summarized below for quick reference.

| Property | Value | References |

| Molecular Formula | C₁₁H₁₅NO₃·HCl | [1][][3] |

| Molecular Weight | 245.71 g/mol | [][3] |

| CAS Number | 19525-87-2 | [1][][3] |

| Appearance | White to off-white powder | [][3] |

| Melting Point | 150 - 152 °C | [][3] |

| IUPAC Name | methyl (2S)-2-amino-3-(phenylmethoxy)propanoate;hydrochloride | [] |

| Common Synonyms | L-Ser(Bzl)-OMe HCl, H-Ser(Bzl)-OMe HCl, O-Benzyl-L-serine methyl ester HCl | [] |

| Storage Conditions | 2-8 °C, sealed from moisture | [][4] |

The Strategic Role of Protecting Groups in Peptide Synthesis

The controlled, sequential assembly of amino acids into a defined peptide sequence is the cornerstone of peptide synthesis. This process would be chaotic without the use of temporary protecting groups, which prevent unwanted side reactions.[5] In H-Ser(Bzl)-OMe·HCl, two such groups are present: the O-benzyl (Bzl) ether and the C-terminal methyl ester (OMe).

-

O-Benzyl (Bzl) Group: The hydroxyl group of the serine side chain is nucleophilic and can participate in undesirable acylation reactions during peptide coupling. The benzyl group "caps" this reactive site, rendering it inert to the coupling conditions.[5] It is a robust protecting group, stable to the mildly acidic or basic conditions used for N-terminal deprotection in Fmoc and Boc strategies, respectively. Its removal typically requires stronger conditions, such as strong acid (e.g., HF) or catalytic hydrogenolysis, ensuring it remains in place throughout chain assembly.[5]

-

Methyl Ester (OMe) Group: In solution-phase synthesis, the C-terminal carboxyl group of an amino acid must be protected to prevent it from reacting with the activated N-terminus of another molecule, which would lead to uncontrolled polymerization. The methyl ester serves this purpose effectively. It can be readily cleaved at the end of the synthesis via saponification (hydrolysis with a base like NaOH) to reveal the free carboxylic acid for subsequent coupling or final deprotection.

The structure below illustrates the key functional components of the molecule.

Caption: Molecular structure of H-Ser(Bzl)-OMe·HCl highlighting key functional groups.

Methodologies and Experimental Protocols

H-Ser(Bzl)-OMe·HCl is a versatile reagent employed in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS). Its enhanced lipophilicity, due to the benzyl and methyl groups, can improve solubility in organic solvents commonly used in these techniques.[]

General Protocol for Solution-Phase Peptide Coupling

This protocol outlines a standard procedure for coupling H-Ser(Bzl)-OMe·HCl with an N-terminally protected amino acid (e.g., Boc-AA-OH).

Materials:

-

N-Boc-Amino Acid (Boc-AA-OH)

-

H-Ser(Bzl)-OMe·HCl

-

Coupling Reagents: TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: Anhydrous Ethyl Acetate or DMF

Procedure:

-

Activation of Carboxyl Group: In a clean, dry reaction vessel, dissolve the N-Boc-Amino Acid (1.0 mmol), TBTU (1.1 mmol), and HOBt·H₂O (1.1 mmol) in anhydrous ethyl acetate (7 mL). Stir the mixture at room temperature for 10-15 minutes. This step forms the active ester, preparing the amino acid for coupling.

-

Neutralization of Amine: In a separate flask, suspend H-Ser(Bzl)-OMe·HCl (1.2 mmol) in ethyl acetate. Add DIPEA (3.0 mmol) to neutralize the hydrochloride salt and liberate the free amine. The base is crucial as the amine must be in its free, nucleophilic form (H₂N-) to react.

-

Coupling Reaction: Add the neutralized H-Ser(Bzl)-OMe solution to the activated Boc-AA-OH mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) to confirm the consumption of the starting materials.[6]

-

Work-up and Purification: Upon completion, the reaction mixture is typically diluted with ethyl acetate and washed sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate (NaHCO₃), and brine to remove unreacted starting materials and coupling byproducts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude protected dipeptide, Boc-AA-Ser(Bzl)-OMe.

Caption: Workflow for a typical solution-phase peptide coupling reaction.

Synthesis and Deprotection Strategies

While commercially available, understanding the synthesis and deprotection of H-Ser(Bzl)-OMe·HCl provides deeper insight into its chemical behavior.

Synthesis

The synthesis generally involves two key transformations starting from L-Serine:

-

Esterification: The carboxylic acid of L-serine is first converted to its methyl ester, often by reacting it with methanol in the presence of an acid catalyst like thionyl chloride (SOCl₂) or hydrogen chloride (HCl) gas.[7] This yields H-Ser-OMe·HCl.

-

Benzylation: The side-chain hydroxyl group of H-Ser-OMe·HCl is then protected using a benzylating agent, such as benzyl bromide (Bzl-Br), in the presence of a base to yield the final product.

Deprotection

-

Removal of the O-Benzyl Group:

-

Catalytic Hydrogenation: This is a mild and common method involving hydrogen gas (H₂) and a palladium catalyst (e.g., Pd/C). It cleanly cleaves the benzyl ether to yield the free hydroxyl group and toluene as a byproduct.

-

Strong Acid Cleavage: In solid-phase synthesis, particularly with Boc chemistry, the final cleavage from the resin is often performed with a strong acid like liquid hydrogen fluoride (HF), which simultaneously removes acid-labile side-chain protecting groups, including the benzyl ether.[5]

-

-

Removal of the Methyl Ester Group (Saponification):

-

The methyl ester is stable to acid but is readily cleaved by base-catalyzed hydrolysis (saponification). Treating the peptide with a base like sodium hydroxide (NaOH) in a water/alcohol mixture will hydrolyze the ester to the free carboxylate, which can then be protonated with acid to yield the carboxylic acid.

-

Conclusion

H-Ser(Bzl)-OMe·HCl is a high-value, strategically protected amino acid derivative that is indispensable for modern peptide synthesis. Its benzyl and methyl ester protecting groups provide robust protection for the reactive side-chain and C-terminus, respectively, enabling its efficient incorporation into peptide sequences via both solution- and solid-phase methodologies. A thorough understanding of its properties, the rationale behind its protecting groups, and the protocols for its use and subsequent deprotection empowers researchers to leverage this compound to its full potential in the synthesis of complex peptides for therapeutic and research applications.

References

-

H-Ser(Bzl)-OMe HCl [19525-87-2]. Aapptec Peptides. [Link]

-

H-Ser(Bzl)-OH.HCl | C10H14ClNO3. PubChem, National Institutes of Health. [Link]

-

H-Ser(Bzl)-OH | CAS#:4726-96-9. Chemsrc. [Link]

-

Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

- Synthesis method of H-SER-NH2*HCL.

-

H-Ser(Bzl)-OH HCl, O-Benzyl-L-serine hydrochloride salt. Aapptec Peptides. [Link]

-

A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors. National Institutes of Health. [Link]

-

Preparation of methyl ester of L-serine. ResearchGate. [Link]

-

Synthesis of Novel Peptides Using Unusual Amino Acids. Brieflands. [Link]

-

Synthesis of Novel Peptides Using Unusual Amino Acids. Brieflands. [Link]

Sources

The Strategic Role of H-Ser(Bzl)-OMe·HCl in Modern Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate field of peptide synthesis, the selection of appropriately protected amino acid derivatives is a critical determinant of success. Among these essential building blocks, L-Serine, O-benzyl methyl ester hydrochloride, or H-Ser(Bzl)-OMe·HCl, holds a significant position. This technical guide provides a comprehensive analysis of the strategic role of H-Ser(Bzl)-OMe·HCl, detailing its chemical properties, the rationale behind its specific protecting groups, and its application in peptide synthesis workflows. We will explore the causality behind experimental choices involving this reagent, from coupling reactions to final deprotection, offering field-proven insights for professionals in drug development and chemical biology.

Introduction: The Challenge of Serine in Peptide Synthesis

Serine, with its nucleophilic hydroxyl (-OH) side chain, presents a unique challenge in peptide synthesis. Unprotected, this hydroxyl group can engage in undesirable side reactions during the activation and coupling stages, leading to the formation of impurities and significantly reducing the yield of the target peptide.[1][2][3] Therefore, effective protection of the serine side chain is paramount for the successful incorporation of this crucial amino acid into a growing peptide sequence. H-Ser(Bzl)-OMe·HCl is a serine derivative meticulously designed to navigate these challenges.

Deconstructing H-Ser(Bzl)-OMe·HCl: A Trifecta of Functionality

The efficacy of H-Ser(Bzl)-OMe·HCl stems from the strategic combination of three key chemical modifications: a benzyl ether protecting the side-chain hydroxyl group, a methyl ester protecting the C-terminal carboxyl group, and a hydrochloride salt form that enhances stability and handling.

The Benzyl (Bzl) Ether: Robust Side-Chain Protection

The benzyl group (Bzl) serves as a robust protecting group for the serine hydroxyl side chain.[2][4] Its primary advantages lie in its stability across a wide range of reaction conditions commonly employed in peptide synthesis, particularly during the crucial peptide coupling steps.[4] This stability prevents unwanted side reactions, ensuring the integrity of the serine residue as the peptide chain is elongated.[1][4]

Key Characteristics of Benzyl Ether Protection:

-

Stability: Resistant to mildly acidic and basic conditions used for Nα-deprotection in both Boc and Fmoc strategies.[1]

-

Deprotection: The benzyl group is typically removed under specific, harsher conditions, most commonly through catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst) or with strong acids like hydrofluoric acid (HF).[2][5][6] This orthogonality allows for selective deprotection at the end of the synthesis.

The Methyl Ester (OMe): C-Terminal Protection and Enhanced Reactivity

The C-terminus of the serine is protected as a methyl ester (-OMe). This serves two primary purposes in the context of solution-phase peptide synthesis:

-

Preventing Self-Polymerization: By blocking the carboxylic acid, it prevents the amino acid from reacting with itself during activation.

-

Modulating Solubility and Reactivity: The ester form can influence the solubility of the amino acid derivative and its subsequent peptide fragments.[7][8] It also allows for the free amine group to be the sole nucleophile for the incoming activated amino acid.

The methyl ester can be hydrolyzed, typically under basic conditions (saponification), to reveal the free carboxylic acid when required.[9]

The Hydrochloride (HCl) Salt: Ensuring Stability and Practicality

H-Ser(Bzl)-OMe·HCl is supplied as a hydrochloride salt, a common practice for amino acid derivatives.[10] The salt form offers several practical advantages:

-

Enhanced Stability: It increases the shelf-life and stability of the compound, protecting the free amine from degradation.[10][11][12]

-

Improved Handling: Hydrochloride salts are typically crystalline solids with improved solubility in aqueous solutions and some organic solvents, making them easier to handle, weigh, and dissolve.[11][12][13]

-

Latent Reactivity: The HCl salt acts as a "latent" form of the more reactive free amine.[10] To participate in a coupling reaction, the free amine must be liberated by the addition of a non-nucleophilic base, such as diisopropylethylamine (DIEA) or triethylamine (TEA).[14][15]

The Role of H-Ser(Bzl)-OMe·HCl in Peptide Synthesis Workflows

H-Ser(Bzl)-OMe·HCl is primarily utilized in liquid-phase (or solution-phase) peptide synthesis (LPPS).[16][17][18] In this methodology, reactants are dissolved in a suitable solvent, and the peptide is built step-by-step.[18]

A Typical Liquid-Phase Coupling Protocol

The following is a generalized, step-by-step protocol for incorporating H-Ser(Bzl)-OMe·HCl as the N-terminal residue in a dipeptide synthesis.

Experimental Protocol: Synthesis of a Dipeptide using H-Ser(Bzl)-OMe·HCl

-

Neutralization: Dissolve H-Ser(Bzl)-OMe·HCl in an appropriate aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)). Add an equimolar amount of a non-nucleophilic base (e.g., DIEA) to neutralize the hydrochloride and liberate the free amine.

-

Activation of the Coupling Partner: In a separate vessel, dissolve the Nα-protected amino acid (e.g., Boc-Ala-OH or Fmoc-Ala-OH) in the reaction solvent. Add a coupling agent (e.g., DCC, HBTU, or HATU) and an activator (e.g., HOBt or Oxyma Pure) to form the activated ester.[19]

-

Coupling Reaction: Add the activated amino acid solution to the neutralized H-Ser(Bzl)-OMe·HCl solution. Allow the reaction to proceed at room temperature with stirring. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: Once the reaction is complete, the mixture is subjected to a work-up procedure to remove excess reagents and byproducts. This typically involves aqueous washes to remove water-soluble components.[19] The resulting protected dipeptide is then purified, often using flash chromatography.

-

Chain Elongation: The process of Nα-deprotection and coupling is repeated to add more amino acids to the peptide chain.[17]

Visualization of the Synthetic Workflow

The logical flow of incorporating H-Ser(Bzl)-OMe·HCl into a growing peptide chain is illustrated below.

Caption: Workflow for incorporating H-Ser(Bzl)-OMe·HCl in peptide synthesis.

Deprotection Strategies

After the full peptide sequence is assembled, the protecting groups must be removed to yield the final, functional peptide. The choice of deprotection method is dictated by the protecting groups used throughout the synthesis.

Removal of the Benzyl (Bzl) Group

The benzyl ether is stable to the acidic conditions used to remove Boc groups and the basic conditions for Fmoc removal. Its cleavage requires specific methods:

-

Catalytic Transfer Hydrogenation: A common and mild method involves using a palladium catalyst (e.g., Pd/C) with a hydrogen source like formic acid or hydrogen gas.[6]

-

Strong Acid Cleavage: In Boc-based solid-phase synthesis, the Bzl group can be cleaved simultaneously with resin cleavage using strong acids like HF.[5]

Hydrolysis of the Methyl Ester (OMe)

The C-terminal methyl ester is typically removed by saponification, which involves treating the peptide with a base, such as sodium hydroxide (NaOH) in a mixture of water and an organic solvent.[9]

Orthogonality in Deprotection

The stability of the benzyl group to the conditions used for removing common Nα-protecting groups (Boc and Fmoc) is a key principle of "orthogonality" in peptide synthesis. This allows for the selective removal of one type of protecting group without affecting others, which is fundamental to building complex peptide structures.

The relationship between different protecting groups and their cleavage conditions is visualized below.

Caption: Orthogonality of common protecting groups in peptide synthesis.

Quantitative Data Summary

| Protecting Group | Locus of Protection | Common Removal Reagent(s) | Stability Conditions |

| Benzyl (Bzl) | Serine Side-Chain (-OH) | H₂/Pd, HF[2][5] | Stable to TFA and Piperidine[1] |

| Methyl Ester (OMe) | C-Terminus (-COOH) | NaOH (Saponification)[9] | Stable to mild acid/base |

| Boc | N-Terminus (-NH₂) | Trifluoroacetic Acid (TFA)[20] | Stable to base and hydrogenolysis |

| Fmoc | N-Terminus (-NH₂) | Piperidine[20] | Stable to acid and hydrogenolysis |

Conclusion: A Strategically Vital Reagent

H-Ser(Bzl)-OMe·HCl is more than just a protected amino acid; it is a strategically designed tool for peptide chemists. The robust, orthogonal benzyl ether protection for the reactive side chain, combined with the C-terminal methyl ester and the stabilizing hydrochloride salt form, provides a reliable and versatile building block for the synthesis of serine-containing peptides. A thorough understanding of its properties and the rationale behind its protecting group strategy is essential for researchers and drug development professionals aiming to synthesize complex peptides with high yield and purity. Its continued use, particularly in liquid-phase synthesis and fragment condensation strategies, underscores its enduring importance in the field.

References

- Chen, R., & Tolbert, T. J. (2011). On-resin convergent synthesis of a glycopeptide from HIV gp120 containing a high mannose type N-linked oligosaccharide. Methods in Molecular Biology, 751, 343–355.

-

ElAmin, B., Anantharamaiah, G. M., Royer, G. P., & Means, G. E. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(19), 3442-3444. [Link]

-

LibreTexts. (2024). Peptide Synthesis. Chemistry LibreTexts. [Link]

-

Neuland Labs. (n.d.). What Is Liquid Phase Peptide Synthesis? Methods & Uses. [Link]

- Pennington, M. W. (1994). HF cleavage and deprotection procedures for peptides synthesized using a Boc/Bzl strategy. In Peptide synthesis protocols (pp. 41-62). Humana Press.

- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.). John Wiley & Sons.

- Various Authors. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Various chemical supplier websites.

- Various Authors. (n.d.). Protecting Groups in Peptide Synthesis. Various chemical supplier websites.

-

Wikipedia. (n.d.). Hydrochloride. [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. How the side chain functional groups: (i) -OH as in serine. (ii) -SH as.. [askfilo.com]

- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 4. nbinno.com [nbinno.com]

- 5. peptide.com [peptide.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring: Application to the Synthesis of a-Factor and a-Factor Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring: Applications to the Synthesis of C-Terminal Ester Analogs of the S. cerevisiae Mating Pheromone a-Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Peptide synthesis - Acid group protection [quimicaorganica.org]

- 10. Hydrochloride - Wikipedia [en.wikipedia.org]

- 11. quora.com [quora.com]

- 12. nbinno.com [nbinno.com]

- 13. pharmaoffer.com [pharmaoffer.com]

- 14. EP0598899B1 - Liquid phase synthesis of peptides and peptide derivatives - Google Patents [patents.google.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Liquid Phase Peptides Synthesis - Creative Peptides [creative-peptides.com]

- 17. bachem.com [bachem.com]

- 18. What Is Liquid Phase Peptide Synthesis? Methods & Uses [neulandlabs.com]

- 19. rsc.org [rsc.org]

- 20. chem.libretexts.org [chem.libretexts.org]

O-Benzyl Protected Serine in Organic Chemistry: A Technical Guide for Advanced Synthesis

Abstract

O-Benzyl-L-serine [H-Ser(Bzl)-OH] is a cornerstone chiral building block and a critical intermediate in modern organic synthesis, particularly within the realms of peptide chemistry and the development of complex pharmaceuticals.[1][2][3] Its strategic importance lies in the benzyl ether protection of the serine hydroxyl group, which offers a unique combination of stability across a wide range of reaction conditions and facile, selective deprotection. This guide provides an in-depth exploration of the multifaceted applications of O-benzyl protected serine, presenting not only the theoretical underpinnings but also actionable, field-proven protocols. We will delve into its pivotal role in solid-phase peptide synthesis (SPPS), its utility as a versatile chiral synthon for creating unnatural amino acids and other bioactive molecules, and its application in the synthesis of complex natural products. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this versatile molecule.

Introduction: The Strategic Advantage of the O-Benzyl Protecting Group

The serine residue, with its primary alcohol side chain, is a frequent participant in biological interactions and a key component of many therapeutic peptides and natural products. However, the nucleophilic nature of the hydroxyl group necessitates robust protection during synthetic sequences to prevent unwanted side reactions. The choice of the O-benzyl group is a deliberate one, rooted in a deep understanding of reaction kinetics and orthogonality in protecting group strategies.

Causality Behind the Choice:

-

Stability: The benzyl ether linkage is remarkably stable to a wide array of reagents and conditions commonly employed in organic synthesis, including strongly basic conditions and many nucleophiles.[4] This stability is crucial during the repetitive coupling and deprotection cycles of peptide synthesis.[5]

-

Orthogonality: In the context of peptide synthesis, particularly Boc (tert-butyloxycarbonyl) chemistry, the O-benzyl group is orthogonal to the acid-labile Boc protecting group on the α-amine.[5] This allows for the selective deprotection of the N-terminus without affecting the side-chain protection.

-

Selective Cleavage: The benzyl group can be cleanly and efficiently removed under mild conditions via catalytic hydrogenolysis (e.g., H₂/Pd-C), which does not affect most other common protecting groups.[4][6] This method is highly selective and typically proceeds with high yield. Transfer hydrogenation offers an even milder alternative.[4]

Physicochemical Properties of O-Benzyl-L-Serine

| Property | Value | Source |

| CAS Number | 4726-96-9 | [2] |

| Molecular Formula | C₁₀H₁₃NO₃ | [1][7] |

| Molecular Weight | 195.22 g/mol | [7][] |

| Appearance | White to off-white powder | [1][] |

| Optical Rotation | [α]D²⁰ = +6 ± 2° (c=1 in 1N HCl) | [1] |

| Storage | 0 - 8 °C | [1] |

Core Application: Peptide Synthesis

O-Benzyl-L-serine is a workhorse in both solution-phase and solid-phase peptide synthesis (SPPS). Its primary function is to serve as a protected building block for incorporating serine residues into a growing peptide chain, preventing side-chain acylation or other unwanted reactions.[1][2][5]

Role in Boc-SPPS

In Boc-based SPPS, the temporary Nα-Boc group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), in dichloromethane (DCM).[9][10] The O-benzyl group remains intact under these conditions. The final cleavage of the completed peptide from the resin and the removal of the O-benzyl side-chain protecting groups are accomplished simultaneously using a strong acid like anhydrous hydrofluoric acid (HF).[10][11]

Workflow for Boc-SPPS Incorporating Boc-Ser(Bzl)-OH

Caption: General workflow for Boc-SPPS incorporating Boc-Ser(Bzl)-OH.

Experimental Protocol: Coupling of Boc-Ser(Bzl)-OH in Manual Boc-SPPS

This protocol describes a single coupling cycle for incorporating an O-benzyl-serine residue onto a growing peptide chain attached to a Merrifield resin.

Materials:

-

Peptide-resin (swollen in DCM)

-

Boc-Ser(Bzl)-OH (3 equivalents relative to resin loading)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (3 equivalents)

-

1-Hydroxybenzotriazole (HOBt) (3 equivalents)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIPEA)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.[9] Drain the solvent.

-

Nα-Boc Deprotection: Add a solution of 50% TFA in DCM to the resin. Agitate for 30 minutes. Drain and wash the resin thoroughly with DCM (3x) and DMF (3x).

-

Neutralization: Add a solution of 10% DIPEA in DMF to the resin and agitate for 5 minutes. Drain and wash with DMF (3x) and DCM (3x).

-

Activation of Boc-Ser(Bzl)-OH: In a separate flask, dissolve Boc-Ser(Bzl)-OH and HOBt in a minimal amount of DMF. Add DCM and cool the solution to 0 °C. Add the DCC solution in DCM. Stir the mixture at 0 °C for 30 minutes. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

-

Coupling: Filter the activated amino acid solution to remove the DCU and add the filtrate to the reaction vessel containing the neutralized peptide-resin. Agitate the mixture at room temperature for 2-4 hours.

-

Washing: Drain the coupling solution and wash the resin extensively with DMF (3x), DCM (3x), and Methanol (3x) to remove excess reagents and byproducts.

-

Monitoring (Optional): Perform a Kaiser test on a small sample of the resin to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).

-

Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle.

O-Benzyl-L-Serine as a Chiral Building Block

Beyond peptide synthesis, the inherent chirality and functionality of O-benzyl-L-serine make it a valuable starting material for the asymmetric synthesis of a diverse range of molecules.[12][]

Synthesis of Unnatural Amino Acids

O-benzyl-L-serine serves as a precursor for a wide array of optically pure unnatural amino acids.[12][14] These novel amino acids are crucial for developing peptide-based pharmaceuticals with enhanced potency and modified conformations, and for creating antibody-drug conjugates.[12] A common strategy involves the conversion of the carboxylic acid to other functional groups or modification of the side chain.

For example, O-benzyl-N-(tert-butoxycarbonyl)-L-serinol, derived from O-benzyl-L-serine, can be oxidized to the corresponding aldehyde.[14] This aldehyde is a versatile intermediate that can undergo various C-C bond-forming reactions, such as Wittig-type olefinations, to introduce diverse side chains, ultimately leading to enantiopure unnatural α-amino acids after further transformations.[14]

Synthesis of Oxazolines and Other Heterocycles

The 2-amino alcohol functionality within the serine backbone is a perfect precursor for the synthesis of 2-oxazolines.[15][16] Oxazolines are important heterocyclic motifs found in numerous natural products and medicinally active compounds.[15][17] They also serve as valuable synthetic intermediates and are commonly used as ligands in asymmetric catalysis.[15][16] The synthesis typically involves the cyclization of a β-hydroxy amide derived from O-benzyl-L-serine.[15]

Synthetic Pathway from O-Benzyl-L-Serine to a Chiral Oxazoline

Caption: A representative pathway for synthesizing chiral oxazolines from O-benzyl-L-serine.

Deprotection Strategies: Releasing the Hydroxyl Group

The final and crucial step in many synthetic sequences involving O-benzyl-L-serine is the removal of the benzyl protecting group to unveil the native serine residue. The choice of deprotection method is dictated by the overall molecular structure and the presence of other sensitive functional groups.

Catalytic Hydrogenolysis

This is the most common and generally preferred method for O-benzyl deprotection.[6][18] The reaction is typically carried out using a palladium catalyst, most often 10% palladium on carbon (Pd/C), under an atmosphere of hydrogen gas.

Mechanism: The reaction proceeds via the oxidative addition of the C-O bond to the palladium surface, followed by hydrogenolysis, releasing toluene as a byproduct.

Advantages:

-

Mild Conditions: The reaction is typically run at room temperature and atmospheric pressure.

-

High Yield: Deprotection is usually clean and high-yielding.

-

Clean Byproducts: The only byproduct is toluene, which is easily removed.

Considerations:

-

Catalyst Poisoning: Sulfur-containing compounds can poison the palladium catalyst.

-

Reducible Groups: The presence of other reducible functional groups (e.g., alkynes, alkenes, nitro groups) may lead to undesired side reactions.

Experimental Protocol: Catalytic Hydrogenolysis of an O-Benzyl Serine Derivative

Materials:

-

O-Benzyl protected serine-containing compound

-

10% Palladium on Carbon (Pd/C) (5-10 mol%)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) balloon or Parr hydrogenator

-

Celite®

Procedure:

-

Dissolution: Dissolve the O-benzyl protected compound in a suitable solvent like methanol or ethanol in a round-bottom flask.

-

Catalyst Addition: Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., Argon or Nitrogen).

-

Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this process three times. Maintain a positive pressure of hydrogen using a balloon or set the desired pressure on a Parr apparatus.

-

Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected product. Further purification by chromatography or recrystallization may be necessary.

Transfer Hydrogenation

For molecules containing functional groups sensitive to reduction by H₂ gas (like alkynes), catalytic transfer hydrogenation is a milder and more selective alternative.[4] In this method, a hydrogen donor molecule, such as formic acid, ammonium formate, or 1,4-cyclohexadiene, is used in conjunction with the palladium catalyst.[4][18]

Conclusion

O-Benzyl-L-serine is an indispensable tool in the arsenal of the modern organic chemist. Its robust yet selectively cleavable protecting group makes it ideal for the intricate and repetitive steps of peptide synthesis.[1][5] Furthermore, its inherent chirality and versatile functionality provide a reliable starting point for the asymmetric synthesis of a wide range of complex molecules, including unnatural amino acids and heterocyclic systems.[12][14][15] A thorough understanding of its properties, applications, and associated protocols, as outlined in this guide, empowers researchers and drug development professionals to design and execute more efficient and elegant synthetic strategies, ultimately accelerating the discovery of new therapeutics and the exploration of complex biological systems.

References

-

J&K Scientific LLC. O-Benzyl-L-serine | 4726-96-9. Available from: [Link]

-

Macmillan Group - Princeton University. Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. 2021. Available from: [Link]

-

Organic Syntheses. Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst. 2025. Available from: [Link]

-

ResearchGate. (PDF) Synthesis of 2-amino alcohols and unnatural amino acids from serine. 2025. Available from: [Link]

-

National Institutes of Health. One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries. Available from: [Link]

-

Synthesis. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. 1985. Available from: [Link]

-

Oxford Academic. Studies on Serine Peptides. I. Optical Resolution of O-Benzyl-Dl-serine and Synthesis of Dl-Serine Peptides. Available from: [Link]

-

National Institutes of Health. Unnatural Amino Acid Derivatives through Click Chemistry: Synthesis of Triazolylalanine Analogues. 2017. Available from: [Link]

-

National Institutes of Health. Reprogramming natural proteins using unnatural amino acids. Available from: [Link]

-

Wikipedia. Oxazoline. Available from: [Link]

-

National Institutes of Health. Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. Available from: [Link]

-

Anaspec. Unusual Amino Acids. Available from: [Link]

-

INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. OXAZOLINES: THEIR SYNTHESIS AND BIOLOGICAL ACTIVITY. 2014. Available from: [Link]

-

Organic Chemistry Portal. Benzyl Protection. Available from: [Link]

-

Aapptec Peptides. Boc-Ser(Bzl)-OH [23680-31-1]. Available from: [Link]

-

PubMed. Reactions of O-acyl-L-serines with tryptophanase, tyrosine phenol-lyase, and tryptophan synthase. Available from: [Link]

-

ACS Publications. A convenient synthesis of N-tert-butyloxycarbonyl-O-benzyl-L-serine. Available from: [Link]

-

Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Available from: [Link]

-

Springer. Methods and protocols of modern solid phase peptide synthesis. 2014. Available from: [Link]

-

Luxembourg Bio Technologies. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. 2007. Available from: [Link]

-

RSC Publishing. The preparation of o-benzyl-L-serine. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Role of O-Benzyl-L-Serine in Neuroscience Research. 2025. Available from: [Link]

-

MDPI. Differential Effects of O-Benzyl-Serine on Sulfur Metabolism, Photosynthesis, and Growth in Two Species of Weeds. Available from: [Link]

-

National Institutes of Health. O-benzyl-L-serine. Available from: [Link]

-

Aapptec Peptides. SYNTHESIS NOTES. Available from: [Link]

-

Royal Society of Chemistry. Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Available from: [Link]

-

ResearchGate. General procedure for solid-phase peptide synthesis (SPPS). Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 5. peptide.com [peptide.com]

- 6. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 7. O-benzyl-L-serine | C10H13NO3 | CID 78457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemistry.du.ac.in [chemistry.du.ac.in]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. peptide.com [peptide.com]

- 12. macmillan.princeton.edu [macmillan.princeton.edu]

- 14. researchgate.net [researchgate.net]

- 15. One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Oxazoline - Wikipedia [en.wikipedia.org]

- 17. ijpsr.com [ijpsr.com]

- 18. Benzyl Ethers [organic-chemistry.org]

Introduction: The Role of H-Ser(Bzl)-OMe·HCl in Modern Synthesis

An In-Depth Technical Guide to the Solubility and Stability of H-Ser(Bzl)-OMe·HCl

This guide provides a comprehensive technical overview of the physicochemical properties, solubility profile, and stability characteristics of O-Benzyl-L-serine methyl ester hydrochloride [H-Ser(Bzl)-OMe·HCl]. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental chemical principles with practical, field-proven methodologies to ensure the effective handling, formulation, and application of this critical amino acid derivative.

O-Benzyl-L-serine methyl ester hydrochloride is a protected derivative of the amino acid L-serine, widely utilized as a versatile intermediate in organic synthesis, particularly in peptide chemistry.[1] Its structure features a benzyl ether protecting the side-chain hydroxyl group and a methyl ester protecting the carboxyl group, while the hydrochloride salt enhances its stability and handling as a solid.[1][] These protecting groups are crucial for preventing unwanted side reactions during peptide coupling and other complex synthetic transformations.[] Understanding the solubility and stability of this compound is paramount for optimizing reaction conditions, developing robust formulation strategies, and ensuring the integrity and purity of final products.

Core Physicochemical Properties

A foundational understanding of the compound's physical and chemical properties is essential for its effective application. H-Ser(Bzl)-OMe·HCl is typically supplied as a white to off-white crystalline powder.[][3]

| Property | Value | Source(s) |

| CAS Number | 19525-87-2 | [3][4][5] |

| Molecular Formula | C₁₁H₁₅NO₃·HCl | [][3][5] |

| Molecular Weight | 245.71 g/mol | [][3] |

| Appearance | White to off-white powder/solid | [][3][4] |

| Melting Point | 150 - 152 °C | [][3] |

| Purity (Typical) | ≥ 98% (HPLC) | [3] |

Solubility Profile: A Practical Assessment

The solubility of H-Ser(Bzl)-OMe·HCl is a critical parameter for its use in both synthetic and formulation contexts. The hydrochloride salt form generally imparts good solubility in polar solvents.[]

Qualitative Solubility

Published data and supplier information indicate a general solubility profile. The esterified structure enhances lipophilicity, allowing for better integration into more hydrophobic environments compared to the parent amino acid, while the salt form ensures aqueous solubility.[]

| Solvent | Solubility | Rationale & Application Context |

| Water | Readily Soluble | The hydrochloride salt makes it suitable for aqueous reactions and formulations.[1] |

| Methanol (MeOH) | Soluble | A common solvent for reactions and analytical sample preparation (e.g., HPLC).[4] |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent used for creating concentrated stock solutions.[6] |

| Dichloromethane (DCM) | Likely Soluble | Often used in peptide synthesis and organic reactions. Solubility should be verified. |

| N,N-Dimethylformamide (DMF) | Likely Soluble | A common polar aprotic solvent for peptide synthesis. Solubility should be verified. |

Quantitative Solubility Determination: An Experimental Protocol

To move beyond qualitative descriptions, a systematic solubility assessment is required. The isothermal shake-flask method is a gold-standard technique for this purpose.

Causality Behind Experimental Choices: This protocol is designed to achieve thermodynamic equilibrium, ensuring that the measured solubility is the true saturation solubility, not a transient supersaturated state. The choice of analytical method (HPLC) provides the specificity and sensitivity needed to accurately quantify the solute in the presence of potential impurities.

Protocol: Shake-Flask Solubility Measurement

-

Preparation: Add an excess amount of H-Ser(Bzl)-OMe·HCl to a known volume of the selected solvent (e.g., 10 mL) in a sealed vial. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) using an orbital shaker for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: Cease agitation and allow the suspension to settle. Centrifuge the vials to ensure complete separation of the undissolved solid from the saturated solution.

-

Sampling & Dilution: Carefully withdraw a precise aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase to prevent precipitation and bring the concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method. Calculate the original concentration in the supernatant based on the dilution factor.

This self-validating system requires running replicates and ensuring the amount of undissolved solid remains at the end of the experiment, confirming that saturation was maintained.

Caption: Workflow for Quantitative Solubility Determination.

Stability Profile: Degradation Pathways and Mitigation

The stability of H-Ser(Bzl)-OMe·HCl is a critical quality attribute. Its structure contains functional groups susceptible to degradation under various conditions.

Primary Degradation Pathway: Ester Hydrolysis

The most significant chemical instability is the hydrolysis of the methyl ester bond.[1] This reaction can be catalyzed by both acid and base, yielding O-Benzyl-L-serine hydrochloride and methanol.

-

Acid-Catalyzed Hydrolysis: In strongly acidic aqueous solutions, protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): In neutral to basic conditions, direct nucleophilic attack by a hydroxide ion on the carbonyl carbon leads to rapid cleavage of the ester.

Due to this susceptibility, the compound should be stored away from moisture, and solutions, particularly aqueous ones, should be prepared fresh and used promptly.[4][7] Long-term storage of solutions is not recommended.[8]

Sources

A Comprehensive Technical Guide to the Benzyl Protecting Group in Serine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the benzyl (Bn) protecting group's application to the hydroxyl functionality of serine. As a cornerstone of peptide synthesis and the broader field of organic chemistry, a thorough understanding of the selection, application, and cleavage of protecting groups is paramount for the successful execution of complex synthetic strategies. This document offers a detailed examination of the benzyl group in the context of serine derivatives, elucidating the underlying principles that govern its utility and providing practical, field-tested protocols.

The Strategic Imperative of Hydroxyl Protection in Serine

Serine, with its trifunctional nature (a primary amine, a carboxylic acid, and a primary hydroxyl group), presents a unique challenge in chemical synthesis. The nucleophilic character of the hydroxyl group necessitates its protection to prevent undesirable side reactions during the activation and coupling of the amino acid's other functionalities. The choice of a suitable protecting group is a critical decision that profoundly influences the entire synthetic route.

An ideal protecting group for the serine hydroxyl should exhibit:

-

Ease of Introduction: The protecting group should be readily and selectively introduced in high yield.

-

Robust Stability: It must remain inert to a wide range of reaction conditions employed in subsequent synthetic steps.

-

Facile Cleavage: The group should be removable under mild conditions that do not compromise the integrity of the target molecule.

The benzyl group has emerged as a widely adopted solution for serine protection, particularly in the context of peptide synthesis, due to its favorable balance of these characteristics.[1][2]

The Benzyl Group: A Detailed Examination

The benzyl group (Bn), or phenylmethyl group, is introduced to the serine hydroxyl via the formation of a benzyl ether linkage. This robust chemical bond provides excellent stability across a broad spectrum of reaction conditions.

Introduction of the Benzyl Protecting Group

The most common method for the O-benzylation of serine is a variation of the Williamson ether synthesis.[3] This typically involves the deprotonation of the hydroxyl group with a suitable base, followed by nucleophilic attack on a benzyl halide, most commonly benzyl bromide (BnBr).[4] To prevent unwanted N-benzylation, the amino group of serine must first be protected. A popular choice for this is the tert-butyloxycarbonyl (Boc) group.[5][6]

Experimental Protocol: Synthesis of N-Boc-O-benzyl-L-serine [6]

This protocol outlines a two-step process starting from L-serine: N-protection followed by O-benzylation.

Step 1: Synthesis of N-(tert-butoxycarbonyl)-L-serine

-

To a stirred solution of L-serine (5.2 g, 50.0 mmol) in 1M NaOH aqueous solution (50 mL) and 1,4-dioxane (100 mL), slowly add di-tert-butyl dicarbonate (13.1 g, 60.0 mmol) at 0°C.

-

Allow the mixture to warm to room temperature and stir for 24 hours.

-

After evaporation of the 1,4-dioxane, wash the aqueous layer with Et₂O (50 mL).

-

Acidify the aqueous layer with 1M H₂SO₄ aqueous solution to a pH of 2-3 and extract with EtOAc (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(tert-butoxycarbonyl)-L-serine.

Step 2: Synthesis of N-(tert-butoxycarbonyl)-O-benzyl-L-serine

-

To a solution of the obtained N-(tert-butoxycarbonyl)-L-serine (8.2 g, 40.0 mmol) in anhydrous DMF (200 mL), add sodium hydride (2.1 g, 88 mmol) at 0°C under an argon atmosphere.

-

Add benzyl bromide (7.5 g, 44 mmol) dropwise and stir at room temperature for 5 hours.

-

Remove the DMF under reduced pressure and wash the residue with Et₂O/water.

-

Acidify the aqueous layer with 1M HCl and extract with EtOAc (3 x 50 mL).

-

Wash the combined organic layers with distilled water and brine, then dry over anhydrous Na₂SO₄.

-

Concentration under reduced vacuum provides N-(tert-butoxycarbonyl)-O-benzyl-L-serine.

Phase-Transfer Catalysis: An Alternative Approach

Phase-transfer catalysis (PTC) offers a milder and often more efficient alternative for O-alkylation.[7][8] This method facilitates the transfer of the alkoxide from an aqueous phase to an organic phase containing the alkylating agent, often leading to improved yields and simplified work-up procedures.[7][9]

Stability of the Benzyl Ether Linkage

The benzyl ether is renowned for its stability under a wide array of conditions, a critical attribute for multi-step syntheses.[10][11] It is generally resistant to:

-

Strongly Basic Conditions: Unlike ester-based protecting groups, the benzyl ether is stable to hydrolysis under basic conditions.[10]

-

Acidic Conditions: The benzyl group is stable to most acidic conditions, although very strong acids can cause cleavage.[3][11] This allows for the selective removal of more acid-labile groups, such as the Boc group, in the presence of a benzyl ether.[6][12]

-

Many Oxidizing and Reducing Agents: The benzyl ether is compatible with a variety of common redox reagents.

This broad stability profile makes the benzyl group a reliable choice for protecting the serine hydroxyl during complex synthetic sequences.[13]

Table 1: Comparative Stability of Common Hydroxyl Protecting Groups

| Protecting Group | Strong Acid | Strong Base | Catalytic Hydrogenation | Fluoride Ions |

| Benzyl (Bn) | Stable[3][11] | Stable[10] | Labile [10][14] | Stable |

| tert-Butyldimethylsilyl (TBDMS) | Labile | Stable | Stable | Labile |

| tert-Butyl (tBu) | Labile[15] | Stable | Stable | Stable |

| Acetyl (Ac) | Stable | Labile | Stable | Stable |

Cleavage of the Benzyl Protecting Group

The selective removal of the benzyl group is most commonly achieved through catalytic hydrogenation.[3][14] This mild and efficient method involves the cleavage of the C-O bond of the benzyl ether in the presence of a palladium catalyst and a hydrogen source.[16][17]

Mechanism of Catalytic Hydrogenolysis

While the precise mechanism on a heterogeneous catalyst surface is complex, it is generally understood to involve the following key steps:[16][18]

-

Adsorption: Both the benzyl ether and hydrogen gas adsorb onto the surface of the palladium catalyst.

-

Bond Cleavage: The C-O bond of the benzyl ether is cleaved, leading to the formation of the deprotected alcohol and toluene.

-

Desorption: The products desorb from the catalyst surface.

Experimental Protocol: Deprotection of O-Benzyl Ethers by Catalytic Hydrogenolysis [10]

-

Dissolution: Dissolve the benzyl-protected serine derivative in a suitable solvent such as methanol, ethanol, or ethyl acetate.

-

Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate).

-

Hydrogenation: Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

-

Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected serine derivative.

Catalytic Transfer Hydrogenation

An alternative to using hydrogen gas is catalytic transfer hydrogenation.[19][20] This method utilizes a hydrogen donor, such as formic acid or cyclohexene, in the presence of a palladium catalyst.[21] This technique can be advantageous as it avoids the need for specialized hydrogenation equipment.[19][20]

Other Cleavage Methods

While catalytic hydrogenation is the most prevalent method, the benzyl group can also be cleaved under other conditions, although these are generally less common for serine derivatives due to potential side reactions:

-

Strong Acids: Treatment with strong acids like HBr can cleave the benzyl ether.[15] However, this method is often not suitable for sensitive substrates.[3]

-

Lewis Acids: Certain Lewis acids, such as BCl₃, can effect the cleavage of benzyl ethers.[22]

-

Dissolving Metal Reduction: The Birch reduction (Na in liquid NH₃) can also be used for debenzylation.[23]

Impact on Reactivity and Synthetic Strategy

The presence of the O-benzyl group can influence the reactivity of the other functional groups in the serine molecule. For instance, the steric bulk of the benzyl group may have a modest impact on the rate of peptide coupling at the adjacent amino group. However, this is generally not a significant impediment.

The primary strategic consideration is the orthogonality of the benzyl group with other protecting groups in the synthetic scheme. For example, in Boc-based solid-phase peptide synthesis (SPPS), the O-benzyl group on serine is stable to the repetitive trifluoroacetic acid (TFA) treatments used to deprotect the N-terminal Boc group.[2][24] The benzyl group is then typically removed in the final cleavage step from the resin, often using strong acids like HF, which also cleaves the benzyl ether.[24]

Conclusion

The benzyl protecting group is a powerful and versatile tool in the synthesis of serine-containing molecules. Its ease of introduction, robust stability, and mild cleavage conditions make it an invaluable asset for researchers, scientists, and drug development professionals. A thorough understanding of the principles and protocols outlined in this guide will enable the rational design and successful execution of complex synthetic strategies involving serine derivatives.

References

-

How the side chain functional groups: (i) -OH as in serine. (ii) - Filo. Available at: [Link]

-

Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. Available at: [Link]

-

Supporting Information for: Synthesis of O-benzyl-L-serine. The Royal Society of Chemistry. Available at: [Link]

-

Benzyl ethers make excellent protecting groups according to the g... Study Prep in Pearson+. Available at: [Link]

-

Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 490. Available at: [Link]

-

Alcohol Protecting Groups. University of Windsor. Available at: [Link]

- Sivanandaiah, K. M., & Gurusiddappa, S. (1979). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Journal of Chemical Research, Synopses, (4), 108.

-

Boc-Ser(Bzl)-OH. Aapptec Peptides. Available at: [Link]

-

Dutta, A. S., & Morley, J. S. (1971). The preparation of o-benzyl-L-serine. Journal of the Chemical Society D: Chemical Communications, (15), 883. Available at: [Link]

-

Amino Acid Derivatives for Peptide Synthesis. Aapptec. Available at: [Link]

-

Sugano, H., & Miyoshi, M. (1976). A convenient synthesis of N-tert-butyloxycarbonyl-O-benzyl-L-serine. The Journal of Organic Chemistry, 41(13), 2352–2353. Available at: [Link]

-

Hydrogenolysis. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

hydrogenation of benzyl phenyl ether with different catalysts a. ResearchGate. Available at: [Link]

-

The Role of O-Benzyl-D-serine (CAS 10433-52-0) in Peptide Synthesis. Available at: [Link]

-

Okawa, K. (1956). Studies on Serine Peptides. I. Optical Resolution of O-Benzyl-Dl-serine and Synthesis of Dl-Serine Peptides. Bulletin of the Chemical Society of Japan, 29(4), 486–488. Available at: [Link]

-

2-17 Science About O-Benzyl protecting groups. Atlanchim Pharma. Available at: [Link]

-

What is the mechanism of benzyl ether hydrogenolysis? Chemistry Stack Exchange. Available at: [Link]

-

Mechanisms of catalytic cleavage of benzyl phenyl ether in aqueous and apolar phases. ScienceDirect. Available at: [Link]

- Temporary minimal protection synthesis of serine-containing polypeptides. Google Patents.

-

Solvent-free Phase Transfer Catalysis. Improvements in Serine O-Alkylation. ResearchGate. Available at: [Link]

-

Dutta, A. S., & Morley, J. S. (1971). The Preparation of O-Benzyl-L-serine. Journal of the Chemical Society D: Chemical Communications, (15), 883. Available at: [Link]

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

-

Laboratory Scale Continuous Flow Systems for the Enantioselective Phase Transfer Catalytic Synthesis of Quaternary Amino Acids. AIR Unimi. Available at: [Link]

-

Benzylation of hydroxyl groups by Williamson reaction. Glycoscience Protocols (GlycoPODv2). Available at: [Link]

-

Bodanszky, M., & Martinez, J. (1981). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. The Journal of Organic Chemistry, 46(8), 1555–1560. Available at: [Link]

-

Benzyl Protection. Common Organic Chemistry. Available at: [Link]

-

Cys thiol protection with the benzyl (Bn/Bzl) protecting group (b) the synthesis of oxytocin using Cys(Bzl). ResearchGate. Available at: [Link]

-

Phillips, R. S. (1986). Reactions of O-acyl-L-serines with tryptophanase, tyrosine phenol-lyase, and tryptophan synthase. Archives of Biochemistry and Biophysics, 250(2), 358–365. Available at: [Link]

-

Shinkai, I., Vander Zwan, M. C., Hartner, F. W., Reamer, R. A., Tull, R. J., & Weinstock, L. M. (1981). Phase‐transfer catalysis in the N ‐benzylation of adenine. Journal of Heterocyclic Chemistry, 18(1), 197–198. Available at: [Link]

-

Anwer, M. K., Khan, S. A., & Sivanandaiah, K. M. (1978). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 43(11), 2066–2069. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. peptide.com [peptide.com]

- 3. Benzyl Ethers [organic-chemistry.org]

- 4. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. Page loading... [guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. Phase‐transfer catalysis in the N ‐benzylation of adenine | Zendy [zendy.io]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. O-BENZYL-L-SERINE synthesis - chemicalbook [chemicalbook.com]

- 13. Benzyl ethers make excellent protecting groups according to the g... | Study Prep in Pearson+ [pearson.com]

- 14. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 15. How the side chain functional groups: (i) -OH as in serine. (ii) -SH as.. [askfilo.com]

- 16. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]

- 17. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 20. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 21. chemistry.mdma.ch [chemistry.mdma.ch]

- 22. atlanchimpharma.com [atlanchimpharma.com]

- 23. uwindsor.ca [uwindsor.ca]

- 24. peptide.com [peptide.com]

Discovery and history of O-benzyl-L-serine derivatives

An In-Depth Technical Guide to the Discovery and History of O-benzyl-L-serine Derivatives

Abstract

O-benzyl-L-serine, a cornerstone of modern peptide chemistry and a versatile building block in drug discovery, represents more than a mere chemical reagent; it is the embodiment of strategic molecular design. Its development was a critical step in overcoming the challenges posed by the reactive hydroxyl side chain of serine, enabling the synthesis of complex peptides and proteins. This guide provides a comprehensive exploration of the discovery, historical evolution, synthesis, and multifaceted applications of O-benzyl-L-serine and its derivatives. We will delve into the causality behind key experimental choices, present validated protocols, and examine its pivotal role in advancing fields from peptide synthesis to the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this indispensable molecule.

The Genesis of a Workhorse: Historical Context and the Need for Side-Chain Protection

The journey of O-benzyl-L-serine begins with the dawn of peptide synthesis. The challenge for early chemists was to controllably link amino acids in a specific sequence, mimicking nature's precision. The trifunctional nature of amino acids like serine—possessing an amine, a carboxylic acid, and a reactive side chain—presented a significant hurdle. The hydroxyl group of serine is nucleophilic and can engage in undesirable side reactions during peptide coupling, leading to byproducts and failed syntheses.

This necessity spurred the development of "protecting group chemistry," a strategy where a reactive functional group is temporarily masked to allow a reaction to occur at another site. The ideal protecting group must be easy to introduce, stable under the conditions of the main reaction, and readily removable under specific conditions that do not affect the rest of the molecule.

O-benzyl-L-serine emerged in the mid-20th century as an elegant solution to this problem.[1] The benzyl (Bzl) group, attached as an ether to the serine hydroxyl, proved to be an ideal protector. It is robust enough to withstand the conditions of peptide bond formation but can be cleaved under specific, non-damaging conditions, most commonly catalytic hydrogenation. This discovery was a pivotal moment, transforming serine from a problematic residue into a reliable component in the synthetic chemist's toolkit.[2] Early routes to optically pure O-benzyl-L-serine often involved the resolution of a racemic mixture, such as the Wünsch-Fürst resolution of N-formyl-O-benzyl-DL-serine, a laborious but necessary process to obtain the biologically relevant L-enantiomer.[3][4]

The Art of Synthesis: From Lab-Scale Resolutions to Modern Methodologies

The industrial-scale production of O-benzyl-L-serine required more efficient and economical methods than classical resolution.[1] Modern syntheses focus on direct, stereospecific reactions. A common and robust strategy involves the protection of the amino group of L-serine, followed by benzylation of the hydroxyl group, and subsequent deprotection of the amine.

The choice of the initial N-protecting group is critical for a successful synthesis. The tert-butoxycarbonyl (Boc) group is frequently employed due to its ease of introduction and its clean, acidic removal, which is orthogonal to the final benzyl ether cleavage.[5]

Workflow for a Standard Synthesis of O-benzyl-L-serine

Caption: General synthetic workflow for O-benzyl-L-serine.

Experimental Protocol: Synthesis of O-benzyl-L-serine via N-Boc Intermediate

This protocol is a representative synthesis based on established chemical principles.[5][6]

Step 1: Synthesis of N-(tert-butoxycarbonyl)-L-serine

-

Dissolve L-serine (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 1M).

-

To this solution, add tetrahydrofuran (THF) as a co-solvent, followed by di-tert-butyl dicarbonate (Boc₂O, ~1.1 equivalents).

-

Maintain the pH of the reaction mixture between 8 and 9 and stir vigorously at room temperature for 12-24 hours. The causality here is that the basic condition deprotonates the amino group, making it nucleophilic for attack on the Boc anhydride.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Once complete, perform an aqueous workup. Acidify the aqueous phase to pH 1-2 with a strong acid (e.g., HCl), causing the product to precipitate or become extractable.

-

Extract the product with an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-serine.

Step 2: Synthesis of N-(tert-butoxycarbonyl)-O-benzyl-L-serine

-

Dissolve N-Boc-L-serine (1 equivalent) in a dry, aprotic solvent such as THF.

-

Cool the solution in an ice bath (0 °C). Add a strong base, such as sodium hydride (NaH, ~2.2 equivalents), portion-wise. The purpose of the strong base is to deprotonate the hydroxyl group, forming a much more nucleophilic alkoxide.

-

After stirring for a short period, slowly add benzyl bromide (BnBr, ~1.1 equivalents).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.